molecular formula C9H10N8O B14147045 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B14147045
M. Wt: 246.23 g/mol
InChI Key: NSQHMQHHEJFXJJ-LFYBBSHMSA-N
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Description

2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and pyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Properties

Molecular Formula

C9H10N8O

Molecular Weight

246.23 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C9H10N8O/c10-9-14-15-16-17(9)6-8(18)13-12-5-7-3-1-2-4-11-7/h1-5H,6H2,(H,13,18)(H2,10,14,16)/b12-5+

InChI Key

NSQHMQHHEJFXJJ-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CN2C(=NN=N2)N

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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